molecular formula C9H10N2 B8809533 3-(2-Aminophenyl)propanenitrile CAS No. 55000-16-3

3-(2-Aminophenyl)propanenitrile

Cat. No.: B8809533
CAS No.: 55000-16-3
M. Wt: 146.19 g/mol
InChI Key: OGSZIDCZPNEDEN-UHFFFAOYSA-N
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Description

3-(2-Aminophenyl)propanenitrile is an aromatic nitrile compound featuring a propanenitrile backbone substituted with a 2-aminophenyl group. This compound is hypothesized to exhibit reactivity typical of nitriles (e.g., participation in nucleophilic additions) and aromatic amines (e.g., diazotization or electrophilic substitution), making it relevant in pharmaceutical and materials chemistry .

Properties

CAS No.

55000-16-3

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

3-(2-aminophenyl)propanenitrile

InChI

InChI=1S/C9H10N2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,11H2

InChI Key

OGSZIDCZPNEDEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC#N)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 3-(2-Aminophenyl)propanenitrile with key analogs, focusing on substituent effects, physical properties, and applications:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-Aminophenyl C₉H₁₀N₂ 146.19 Hypothesized applications: Corrosion inhibition, intermediates for dyes/pharmaceuticals.
3-(Phenylamino)propanenitrile (9h) Phenylamino C₉H₁₀N₂ 146.19 Yellow-orange oil; IR: 2240 cm⁻¹ (C≡N), 3350 cm⁻¹ (N-H); used in aza-Michael addition reactions .
3-(4-Hydroxyphenylamino)propanenitrile 4-Hydroxyphenylamino C₉H₁₀N₂O 162.19 Corrosion inhibitor for mild steel in HCl (efficiency: ~85% at 0.5 mM) .
3-(2-Hydroxyphenylamino)propanenitrile 2-Hydroxyphenylamino C₉H₁₀N₂O 162.19 Lower corrosion inhibition (~75%) compared to para-substituted analog due to steric hindrance .
3-[(2-Aminophenyl)sulfanyl]propanenitrile 2-Aminophenylsulfanyl C₉H₁₀N₂S 194.26 GHS hazard: Acute toxicity (Category 4); used in sulfur-containing polymer synthesis .
3-(3,5-Dimethylphenylamino)propanenitrile 3,5-Dimethylphenylamino C₁₁H₁₄N₂ 174.24 Higher lipophilicity (LogP: ~2.1); potential CNS drug candidate .

Key Research Findings

  • Synthetic Accessibility: Compounds like 3-(phenylamino)propanenitrile (9h) are synthesized via aza-Michael addition using acidic alumina catalysts, achieving yields >85% . Similar methods could apply to this compound.
  • Corrosion Inhibition: Para-substituted derivatives (e.g., 3-(4-hydroxyphenylamino)propanenitrile) show higher inhibition efficiency than ortho-substituted analogs due to better adsorption on metal surfaces .
  • Safety Profiles: Sulfur-containing analogs (e.g., 3-[(2-aminophenyl)sulfanyl]propanenitrile) exhibit acute toxicity, necessitating stringent handling protocols .

Spectral and Computational Data

Spectral Characteristics (Selected Examples)

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
3-(Phenylamino)propanenitrile (9h) 2240 (C≡N), 3350 (N-H) 3.35 (t, J=6.5 Hz, 2H), 3.70 (t, J=6.5 Hz, 2H), 6.60–7.20 (m, 5H) 118.5 (C≡N), 115–140 (aromatic carbons)
3-(4-Hydroxyphenylamino)propanenitrile 2240 (C≡N), 3400 (O-H) 3.30 (t, 2H), 3.65 (t, 2H), 6.75 (d, 2H), 7.10 (d, 2H) 118.3 (C≡N), 156.2 (C-OH)

Computational Insights

  • Quantum Chemical Parameters : For corrosion inhibitors, higher HOMO (Highest Occupied Molecular Orbital) energies correlate with better electron-donating capacity. Para-substituted derivatives exhibit HOMO energies ~−5.2 eV vs. −5.5 eV for ortho-substituted analogs .

Industrial and Pharmaceutical Relevance

  • Dye Intermediates: Derivatives like 3-[(2-acetoxyethyl)phenylamino]propanenitrile are precursors for disperse dyes (e.g., Disperse Red 54) .
  • Drug Development: 3-(3,5-Dimethylphenylamino)propanenitrile is explored for CNS activity due to its blood-brain barrier permeability .

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